Cas no 1021210-75-2 (N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
1021210-75-2 structure
Product Name:N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Numéro CAS:1021210-75-2
Le MF:C22H24N2O3S
Mégawatts:396.502564430237
CID:5840266
PubChem ID:25852860
Update Time:2025-06-08
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- F5099-0686
- VU0635794-1
- AKOS024498381
- 1021210-75-2
- N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- CHEMBL2093602
- TDR85556
-
- Piscine à noyau: 1S/C22H24N2O3S/c25-22(17-5-6-17)24-12-11-16-7-9-19(14-21(16)24)23-28(26,27)20-10-8-15-3-1-2-4-18(15)13-20/h7-10,13-14,17,23H,1-6,11-12H2
- La clé Inchi: FEGWPXQLHUHPSM-UHFFFAOYSA-N
- Sourire: C1=C2C(CCCC2)=CC=C1S(NC1=CC2=C(C=C1)CCN2C(C1CC1)=O)(=O)=O
Propriétés calculées
- Qualité précise: 396.15076381g/mol
- Masse isotopique unique: 396.15076381g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 4
- Complexité: 699
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 74.9Ų
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5099-0686-2μmol |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-5μmol |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-10μmol |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-20μmol |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-1mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-2mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-3mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-4mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-5mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5099-0686-10mg |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
1021210-75-2 | 10mg |
$79.0 | 2023-09-10 |
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Littérature connexe
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
1021210-75-2 (N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif